12-Hydroxy-9(E)-octadecenoic acid
Description
Historical Context of Related Hydroxy Fatty Acid Research
The study of hydroxy fatty acids has a rich history, with early research laying the groundwork for understanding compounds like ricinelaidic acid. A pivotal moment in this field was the discovery of ricinoleic acid in 1848 by Saalmüller. gerli.comgerli.com This was followed by the crucial determination of its molecular structure by Goldsobel in 1894. gerli.comgerli.com Ricinoleic acid, the cis-isomer of ricinelaidic acid, is the most abundant hydroxy fatty acid found in castor oil (from Ricinus communis) and remains the only one used extensively in the oleochemical industry. gerli.comgerli.com
The broader exploration of hydroxy fatty acids revealed a diverse class of compounds. gerli.com Researchers identified α-hydroxy acids (2-hydroxy acids) in various plant, animal, and microbial sources. gerli.com For instance, 2-hydroxylinolenic acid was found in the seed oil of Thymus vulgaris. gerli.com Another isomer of ricinoleic acid, 9S-hydroxy-12Z-octadecenoic acid (strophantus acid), was identified as a common component in the seed oils of the Strophantus genus. gerli.com These foundational discoveries into the occurrence and structure of various hydroxy fatty acids provided the essential context for later investigations into their isomers, including ricinelaidic acid. The first documented attempts to synthesize ricinoleic acid were carried out by Friedrich Krafft in 1888. wikipedia.org The synthesis of ricinelaidic acid itself can be achieved through the isomerization of the more common ricinoleic acid. orgsyn.org
Structural Characteristics and Isomeric Relationships within Hydroxyoctadecenoic Acids
Ricinelaidic acid is a specific isomer within the family of hydroxyoctadecenoic acids. Its chemical identity is defined by a unique spatial arrangement of its functional groups. It is a long-chain, monounsaturated fatty acid containing 18 carbon atoms. nih.gov
Key structural features include:
A hydroxyl (-OH) group located at the 12th carbon atom, in the R configuration. nih.gov
A double bond between the 9th and 10th carbon atoms, in the trans (E) configuration. nih.gov
This specific structure gives it the formal IUPAC name (9E,12R)-12-Hydroxyoctadec-9-enoic acid. wikipedia.org
The primary isomeric relationship of ricinelaidic acid is with ricinoleic acid. wikipedia.org Both share the same chemical formula and the same placement of the hydroxyl group and double bond. The key difference lies in the geometry of the double bond: ricinelaidic acid is the trans-isomer, while ricinoleic acid is the cis-isomer ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid). nih.govwikipedia.org This seemingly minor difference in stereochemistry leads to significant variations in their physical properties and molecular shape. The trans configuration of ricinelaidic acid results in a more linear, straight-chain structure compared to the bent shape of ricinoleic acid.
Another important related compound is 12-hydroxystearic acid (12-HSA), which is the saturated analogue of both ricinelaidic and ricinoleic acids, meaning it lacks the C9-C10 double bond. Research comparing these isomers has shown that the molecular geometry plays a critical role in their functionality, such as their ability to act as organogelators. researchgate.netscielo.br The trans double bond in ricinelaidic acid allows it to align physically in a manner more similar to the saturated 12-HSA than to its cis-isomer, ricinoleic acid. researchgate.net
| Property | Value |
|---|---|
| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid wikipedia.org |
| Chemical Formula | C₁₈H₃₄O₃ nih.govwikipedia.org |
| Molar Mass | 298.46 g/mol wikipedia.org |
| Synonyms | (+)-(R)-Ricinelaidic acid, 12-D-Hydroxy-9-trans-octadecenoic acid nih.govwikipedia.org |
| Isomeric Relationship | Trans-isomer of Ricinoleic acid wikipedia.orgmerriam-webster.com |
Significance in Contemporary Oleochemical and Biochemical Research
Ricinelaidic acid holds significance in both oleochemical and biochemical research due to its distinct structure derived from a renewable resource.
In the oleochemical industry , which focuses on chemicals derived from fats and oils, ricinelaidic acid is of interest for material science applications. It is primarily sourced from the chemical modification of ricinoleic acid, which is readily available from castor oil. biosynth.com This makes it a valuable bio-based compound. Research has demonstrated that ricinelaidic acid is an effective organogelator, capable of structuring vegetable oils into gels. researchgate.net This property is valuable for developing new materials for lubricants, coatings, and plasticizers, where it can alter physical characteristics like viscosity and stability. researchgate.netbiosynth.com Its ability to form fibrous networks through hydrogen bonding is a key area of study, with research comparing its gelling efficiency to its isomers, 12-hydroxystearic acid and ricinoleic acid. researchgate.netscielo.br Such studies are crucial for designing novel, bio-based polymers and other environmentally friendly materials. biosynth.com
In the realm of biochemical research , ricinelaidic acid has been identified as a leukotriene B4 (LTB4) receptor antagonist. targetmol.comcaymanchem.com Leukotriene B4 is a molecule involved in inflammatory processes. By acting as an antagonist, ricinelaidic acid can block the actions of LTB4, which may explain some reported anti-inflammatory activities. gerli.com Studies have shown that it inhibits LTB4-induced chemotaxis (cell movement) and calcium ion flux in isolated human neutrophils. targetmol.comcaymanchem.com This specific biochemical activity distinguishes it from its parent compound, ricinoleic acid, and makes it a subject of interest for investigating inflammatory pathways and potential therapeutic mechanisms. targetmol.comcaymanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
61789-44-4, 7431-95-0 | |
| Record name | Fatty acids, castor-oil | |
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| Record name | NSC179694 | |
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| Record name | Fatty acids, castor-oil | |
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| Record name | Fatty acids, castor-oil | |
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Synthetic Methodologies and Bioproduction Pathways
Chemical Synthesis Approaches
The chemical synthesis of ricinelaidic acid and its derivatives primarily involves the isomerization of its naturally abundant cis-isomer, ricinoleic acid, followed by various macrocyclization strategies to form its lactone.
Derivatization from Ricinoleic Acid via Isomerization
Ricinelaidic acid is readily prepared from ricinoleic acid, which is the major component of castor oil. biosynth.comwikipedia.org The key transformation is the isomerization of the cis (Z) double bond at the C9 position of ricinoleic acid to a trans (E) configuration. A well-documented method to achieve this is through photochemical irradiation.
In a typical procedure, technical-grade ricinoleic acid is dissolved in a solvent like hexane (B92381) along with a catalytic amount of a sensitizer, such as diphenyl disulfide. orgsyn.org The solution is then irradiated with a medium-pressure mercury lamp. orgsyn.org This process induces the cis-to-trans isomerization of the double bond. The ricinelaidic acid can then be isolated and purified from the reaction mixture by recrystallization. orgsyn.orgorgsyn.org A notable procedure published in Organic Syntheses details irradiating a hexane solution of ricinoleic acid and diphenyl disulfide for three hours, yielding crude ricinelaidic acid which can be purified to a melting point of 51.0–51.5°C. orgsyn.orgorgsyn.org
| Parameter | Value/Condition | Source |
| Starting Material | Ricinoleic acid | orgsyn.org |
| Catalyst | Diphenyl disulfide (2 mol %) | orgsyn.org |
| Solvent | Hexane | orgsyn.org |
| Apparatus | Photochemical reactor with a medium-pressure mercury lamp | orgsyn.org |
| Reaction Time | 3 hours | orgsyn.org |
| Yield (Crude) | 58% | orgsyn.org |
| Yield (Recrystallized) | 49% | orgsyn.org |
Lactone Formation: Macrocyclization Strategies
Ricinelaidic acid lactone, a 13-membered macrolide, has often been used as a model compound for testing new macrolactonization methods. acs.org These strategies involve the intramolecular esterification of the C12 hydroxyl group with the C1 carboxyl group.
A mild and effective method for cyclizing hydroxy acids is the silver ion-promoted lactonization of their corresponding activated thioesters. orgsyn.orgorgsyn.org This approach first requires the conversion of the carboxylic acid group of ricinelaidic acid into a reactive derivative, such as an S-(2-pyridyl)carbothioate. orgsyn.org This activation step can be performed using triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide in benzene, followed by a solvent switch to acetonitrile (B52724). orgsyn.org
The subsequent ring closure is achieved by adding the activated thioester solution dropwise to a refluxing solution of a silver salt, like silver perchlorate (B79767) (AgClO₄) or silver trifluoromethanesulfonate, in acetonitrile. orgsyn.org The high-dilution conditions created by the slow addition favor the intramolecular cyclization over intermolecular polymerization. This method is particularly useful for base-sensitive and unsaturated acid-sensitive substrates. orgsyn.orgorgsyn.org
| Parameter | Value/Condition | Source |
| Substrate | Ricinelaidic acid S-(2-pyridyl)carbothioate | orgsyn.org |
| Promoter | Silver perchlorate (in toluene) | orgsyn.orgorgsyn.org |
| Solvent | Acetonitrile (refluxing) | orgsyn.orgorgsyn.org |
| Technique | Slow dropwise addition over 1-4 hours | orgsyn.org |
| Yield | 84–88% | orgsyn.org |
Ring-closing olefin metathesis (RCM) offers a powerful alternative for macrocycle synthesis, forming a carbon-carbon double bond to close the ring. acs.orgacs.org This strategy does not start from ricinelaidic acid itself but rather constructs a diene precursor that, upon cyclization, yields the ricinelaidic acid lactone skeleton. acs.org
| Parameter | Value/Condition | Source |
| Strategy | Ring-Closing Olefin Metathesis (RCM) | acs.orgacs.org |
| Precursor | Acyclic diene ester | acs.org |
| Catalyst | Ruthenium carbene complex (e.g., Grubbs' catalyst) | acs.orgacs.org |
| Solvent | Dichloromethane (CH₂Cl₂) | acs.org |
| Overall Yield | ~45% over 3 steps from heptanal | acs.org |
Several other methods have been developed for the lactonization of hydroxy acids and have been applied to the synthesis of ricinelaidic acid lactone. These methods rely on different activating agents and reaction conditions.
Corey-Nicolaou Method: This method involves the prolonged heating of a hydroxy-S-(2-pyridyl)carbothioate (the same intermediate used in silver-promoted lactonization) in a non-polar solvent like boiling xylene, which induces cyclization without metal promoters. orgsyn.org
Masamune Method: This approach utilizes the mercury trifluoroacetate-promoted cyclization of a hydroxy-S-tert-butyl carbothioate. orgsyn.orgacs.org
Substituted Benzoic Anhydride (B1165640) Methods: More recent developments include methods using substituted benzoic anhydrides as powerful dehydrating agents to facilitate esterification. The use of 4-trifluoromethylbenzoic anhydride (TFBA) with a Lewis acid catalyst, or 2-methyl-6-nitrobenzoic anhydride (MNBA) with an acyl-transfer catalyst like 4-(dimethylamino)pyridine (DMAP), have been successfully applied to the synthesis of various macrolactones, including (+)-ricinelaidic acid lactone. niph.go.jpoup.com These methods are valued for proceeding under mild conditions and offering high yields. niph.go.jpoup.com
Pyridinium Salt Method: Long-chain hydroxy acids have been converted into macrocyclic lactones in high yields using reagents like 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate. This method was successfully applied to the synthesis of (R)-(+)-ricinelaidic acid lactone. oup.com
Chemical Modifications and Derivative Exploration
Synthesis of Functionalized Ricinelaidic Acid Derivatives
The modification of ricinelaidic acid's carboxylic acid and hydroxyl functionalities allows for the creation of a diverse range of derivatives with tailored properties.
While the synthesis of 1-O-alkylglycerols (AKGs) from the cis-isomer, ricinoleic acid, has been explored to create novel antimicrobial agents, specific research detailing the synthesis of alkylglycerol derivatives directly from ricinelaidic acid is not prominently available in the reviewed literature. nih.gov The synthetic routes developed for ricinoleic acid, which involve transformations of the carboxylic acid and hydroxyl groups, could theoretically be adapted for ricinelaidic acid, but dedicated studies are required to confirm outcomes and efficacy.
The carboxyl group of ricinelaidic acid is a prime site for amidation reactions. Methodologies for preparing amides from long-chain hydroxy fatty acids have been developed, and ricinelaidic acid (12-hydroxy-trans-9-octadecenoic acid) is identified as a suitable starting material for these reactions. google.com These processes are valuable as the hydroxyl group on the fatty acid chain does not interfere with the amidation reaction. google.com One established method for preparing amides involves creating a mixed anhydride (B1165640) by reacting the carboxylic acid with a tertiary amine and then an alkyl chloroformate, which subsequently reacts with an amine to form the final amide product. google.com
While general methods for the synthesis of hydroxamic acids from carboxylic acids and their esters are well-documented, and specific enzymatic and chemical syntheses have been developed for ricinoleyl hydroxamic acid from castor oil, literature focusing specifically on the synthesis of ricinelaidic hydroxamic acid is not readily found. nih.govdovepress.comeurjchem.com Similarly, catalytic methods for creating N-methyl secondary amides from hydroxycarboxylic acids exist, but their specific application to ricinelaidic acid has not been detailed in the available research. rsc.org
The formation of glycosides, where a sugar moiety is attached to the hydroxyl group of an aglycon like ricinelaidic acid, is a common strategy to modify the properties of a molecule. libretexts.org The Koenigs-Knorr reaction is a classical method for such glycosylations. rsc.org Extensive research has been conducted on the synthesis and antibacterial properties of ricinoleic acid glycosides. rsc.org However, specific studies detailing the synthesis of glycoside derivatives from ricinelaidic acid are not present in the reviewed scientific literature.
Polymer Chemistry and Material Precursors
The bifunctional nature of ricinelaidic acid, possessing both a hydroxyl and a carboxyl group, makes it a potential monomer for polymerization reactions.
The synthesis of polyesters and polyurethanes from renewable resources is an area of significant research. researchgate.netnih.gov The cis-isomer, ricinoleic acid, is widely used to produce polyester (B1180765) polyols, which are then reacted with diisocyanates to form polyurethanes. researchgate.net These reactions leverage the acid and hydroxyl groups for esterification and polymerization. google.comceon.rs However, the available scientific literature predominantly focuses on ricinoleic acid and its derivatives (like methyl ricinoleate (B1264116) or hydrogenated castor oil) for these applications. researchgate.netnih.govgoogle.comgoogle.com Specific research detailing the formation of polyesters or polyurethanes directly from ricinelaidic acid as the primary monomer was not identified in the reviewed sources.
Ricinelaidic acid (REA) has been identified as an effective low molecular weight organogelator, capable of structuring vegetable oils into semi-solid materials. researchgate.netresearchgate.net This ability is largely attributed to its molecular structure, specifically the trans configuration of the double bond at carbon 9, which allows the molecule to adopt a more linear, extended conformation conducive to self-assembly, similar to the saturated analogue 12-hydroxystearic acid (12-HSA). researchgate.net
The gelation process involves the self-assembly of REA molecules into a three-dimensional fibrous network that immobilizes the liquid organic phase. researchgate.netijdra.com This network is formed through non-covalent interactions, primarily hydrogen bonding between the hydroxyl and carboxyl groups of adjacent REA molecules, which form repeating dimers. researchgate.netresearchgate.net
Research has demonstrated that gelation of vegetable oils can occur with as little as 0.5% (w/w) REA, with the kinetics and final properties of the gel being dependent on factors such as concentration, temperature, and the polarity of the oil. researchgate.net Lower gelation tendencies are observed in oils with higher polarity, likely due to competing hydrogen-bonding interactions between the gelator and the oil molecules, which can decrease the efficiency of the gelator's self-assembly. researchgate.netmdpi.com
The microstructure of these organogels consists of long, thin, birefringent crystalline fibers that interact to form the gel network. researchgate.net Characterization using techniques like polarized light microscopy, X-ray diffractometry (XRD), and rheology has provided detailed insights into the structure and stability of these materials. researchgate.netresearchgate.net Rheological studies show that at low concentrations, weak, viscoelastic networks are formed, while at higher concentrations (e.g., 1.0% to 5.0% REA), solid-like, viscoelastic gels are produced. researchgate.net
Below is a data table summarizing key findings on the gelation properties of ricinelaidic acid in canola oil.
| Property | Observation | Influencing Factors | Citation |
| Minimum Gelation Concentration (MGC) | As low as 0.5% (w/w) in canola oil at 5°C. | Temperature, Oil Composition/Polarity | researchgate.net |
| Gel Structure | Formed by the interaction of long, thin, birefringent crystalline fibers. | Concentration, Storage Time | researchgate.net |
| Molecular Assembly | Self-assembles into repeating dimers via hydrogen bonding. | Trans double bond configuration | researchgate.netresearchgate.net |
| Rheology (0.5% REA) | Behaves as a weak, viscoelastic network of entangled strands. | Concentration | researchgate.net |
| Rheology (1.0-5.0% REA) | Forms solid-like, viscoelastic gels. | Concentration | researchgate.net |
| Gelation Kinetics | Influenced by REA concentration and temperature. | Concentration, Temperature | researchgate.net |
| Effect of Oil Polarity | Lower gelation efficiency in more polar oils due to gelator-solvent interactions. | Oil Composition | researchgate.netmdpi.com |
Design and Characterization of Organogels and Gelators
Influence of Molecular Structure on Gelation Properties
The ability of ricinelaidic acid (REA) and its derivatives to form organogels is profoundly influenced by their molecular structure. The trans configuration of the double bond at the 9th carbon allows the molecule to adopt a more linear and extended conformation compared to its cis isomer, ricinoleic acid. scielo.br This linearity is a key factor in its superior gelation capabilities. scielo.br
The gelation process is driven by the self-assembly of gelator molecules into three-dimensional networks that immobilize the liquid component. scielo.br For ricinelaidic acid, hydrogen bonding involving the hydroxyl group is a primary interaction driving this self-assembly. researchgate.netat.ua The presence of a double bond in the trans configuration facilitates a molecular packing that is more efficient for gel formation than the kinked structure of the cis isomer. scielo.br
Studies have shown that even small modifications to the gelator's structure can significantly impact gelation efficiency. For instance, the gelation properties of derivatives are sensitive to the presence and nature of functional groups. scielo.br The interaction between the gelator molecule and the solvent (oil) is also critical. In ricinelaidic acid-based oleogels, increased polarity of the oil can lead to stronger interactions between the gelator and the solvent, which can, in turn, decrease the gel strength. researchgate.netmdpi.com
The concentration of the gelator is another crucial factor. Gelation can occur with as little as 0.5% (w/w) of ricinelaidic acid, depending on the temperature and the composition of the oil. researchgate.net Higher concentrations of the gelator generally lead to stronger and more stable gels. scielo.br The time required for gel formation also decreases as the gelator concentration increases. scielo.br
The table below summarizes the influence of various structural and environmental factors on the gelation properties of ricinelaidic acid.
| Factor | Influence on Gelation | Reference |
| Molecular Geometry (trans vs. cis) | The linear structure of the trans isomer (ricinelaidic acid) is more favorable for molecular packing and gel formation than the bent structure of the cis isomer (ricinoleic acid). | scielo.br |
| Hydroxyl Group | Essential for hydrogen bonding, which is a primary driving force for the self-assembly of the gel network. | researchgate.netat.ua |
| Solvent (Oil) Polarity | Higher oil polarity can increase gelator-solvent interactions, leading to the formation of weaker gels. | researchgate.netmdpi.com |
| Gelator Concentration | Higher concentrations result in stronger, more stable gels and a shorter gelation time. | scielo.brresearchgate.net |
| Temperature | Gel formation is temperature-dependent, with gel stability generally increasing at lower incubation temperatures. | scielo.br |
Phase Behavior, Microstructure, and Rheological Studies of Organogels
The organogels formed from ricinelaidic acid in vegetable oils exhibit complex phase behavior, microstructure, and rheological properties that are highly dependent on concentration, temperature, and the type of oil used. researchgate.netresearchgate.net
Phase Behavior: Phase diagrams constructed for ricinelaidic acid in various oils, such as canola and sesame oil, demonstrate that gelation is a thermoreversible process. researchgate.net The transition from a solution (sol) to a gel state occurs upon cooling, and the gel melts back into a sol upon heating. scielo.br The presence of moieties in the oil that can potentially form hydrogen bonds can lower the gelation tendency. researchgate.net
Microstructure: At the microscopic level, ricinelaidic acid organogels are characterized by a network of crystalline fibers. researchgate.net The morphology of these fibers is influenced by the gelator concentration and the cooling rate during gel formation. scielo.br Techniques such as polarized light microscopy reveal that at higher concentrations, the fibers tend to be thicker and longer, leading to more extensive clustering. scielo.br During storage, these fibrillar microstructures can bundle together, forming thicker structures, which can be observed as an increase in the opacity of the gel. researchgate.net
Rheological Studies: The mechanical properties of ricinelaidic acid organogels are characterized by their viscoelastic nature. Dynamic rheology is used to measure properties such as the storage modulus (G') and the loss modulus (G''). researchgate.netjst.go.jp A higher G' value indicates a stronger, more solid-like gel. The rheological properties are significantly influenced by the concentration of ricinelaidic acid; an increase in concentration leads to an improvement in the gel's thermal and rheological properties. researchgate.net For example, the elastic moduli of gels with 5 wt.% ricinelaidic acid are significantly higher than those with lower concentrations. scielo.br The stability of these gels also increases with higher gelator concentrations and lower incubation temperatures. scielo.br
The following table presents key findings from studies on the phase behavior, microstructure, and rheology of ricinelaidic acid organogels.
| Property | Observation | Reference |
| Phase Behavior | Gelation is thermoreversible. The presence of hydrogen-bonding moieties in the oil can inhibit gelation. | scielo.brresearchgate.net |
| Microstructure | The gel network consists of self-assembled crystalline fibers. Higher concentrations lead to thicker and more clustered fibers. | scielo.brresearchgate.net |
| Rheology (G') | The storage modulus (G') increases with higher concentrations of ricinelaidic acid, indicating stronger gels. | scielo.brresearchgate.net |
| Stability | Gel stability increases with higher gelator concentration and lower incubation temperature. Gels can become more opaque during storage due to fiber bundling. | scielo.brresearchgate.net |
Cleavage Products and Subsequent Transformations
Ricinelaidic acid, being an isomer of ricinoleic acid, can be expected to undergo similar cleavage reactions. When ricinoleic acid-containing materials, such as castor oil, are subjected to high temperatures in the presence of caustic alkalis, the molecule undergoes scission. google.com This process, known as alkaline fusion, yields several valuable chemical products.
The primary cleavage products are 2-octanol (B43104) and sebacic acid. google.com The reaction proceeds through the cleavage of the carbon chain at the site of the hydroxyl group. The reaction conditions, particularly the concentration of the alkali and the temperature, have a significant influence on the yield of the cleavage products. google.com For instance, the formation of sebacic acid is believed to occur from an intermediate, ω-hydroxydecanoic acid, through a process of dehydrogenation. google.com
In addition to alkaline cleavage, ricinelaidic acid and its derivatives can undergo other transformations. For example, the lactonization of ricinelaidic acid can be achieved. The synthesis of (+)-ricinelaidic acid lactone has been accomplished through cyclization reactions mediated by reagents such as 4-(trifluoromethyl)benzoic anhydride (TFBA) in the presence of Lewis acid catalysts. niph.go.jp This transformation highlights the potential to create cyclic derivatives from the linear fatty acid structure.
Furthermore, cleavage of protecting groups in synthetic derivatives of ricinelaidic acid can be performed. For instance, acid-catalyzed cleavage using aqueous hydrochloric acid has been used to deprotect amino acid derivatives of ricinelaidic acid. canterbury.ac.nz
The table below lists some of the known cleavage products and transformation products of ricinelaidic acid and its precursors.
| Reaction Type | Reactant/Precursor | Key Reagents/Conditions | Major Products | Reference |
| Alkaline Cleavage | Ricinoleic Acid Stock | Caustic alkalis, elevated temperatures | 2-Octanol, Sebacic Acid, ω-Hydroxydecanoic acid | google.com |
| Lactonization | Ricinelaidic Acid | 4-(Trifluoromethyl)benzoic anhydride (TFBA), Lewis acid catalysts | (+)-Ricinelaidic acid lactone | niph.go.jp |
| Deprotection | Protected amino acid derivative of ricinelaidic acid | 1M aqueous hydrochloric acid | Deprotected amino acid | canterbury.ac.nz |
Biochemical Roles and Molecular Interaction Mechanisms
Receptor Antagonism and Signaling Modulation
Ricinelaidic acid functions as a notable antagonist of the leukotriene B4 receptor, a key component in inflammatory signaling cascades. This interaction leads to the modulation of downstream cellular responses.
Ricinelaidic acid acts as a competitive antagonist at the leukotriene B4 (LTB4) receptor. medchemexpress.com Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammation, primarily by recruiting and activating leukocytes such as neutrophils. patsnap.comnih.govlitfl.com The LTB4 receptor, a G-protein coupled receptor (GPCR), is the primary target for LTB4's pro-inflammatory actions. patsnap.comnih.gov Research has demonstrated that ricinelaidic acid binds to this receptor, with studies on porcine neutrophil membranes showing a Ki (inhibition constant) of 2 μM. medchemexpress.com By occupying the receptor binding site, ricinelaidic acid prevents the natural ligand, LTB4, from binding and initiating its signaling cascade, thereby dampening the inflammatory response. medchemexpress.compatsnap.com
The antagonism of the LTB4 receptor by ricinelaidic acid translates into the inhibition of critical intracellular signaling pathways that are normally triggered by LTB4. medchemexpress.com Two significant inhibited pathways are calcium flux and chemotaxis.
Calcium Flux: LTB4 binding to its receptor typically induces a rapid, transient increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in cell activation. semanticscholar.orgnih.gov Ricinelaidic acid has been shown to inhibit this LTB4-induced calcium flux in isolated human neutrophils with a half-maximal inhibitory concentration (IC50) of 7 μM. medchemexpress.com
Chemotaxis: Chemotaxis is the directed migration of cells, such as neutrophils, towards a chemical stimulus, a fundamental process in the inflammatory response orchestrated by LTB4. litfl.com Ricinelaidic acid effectively inhibits the chemotaxis of human neutrophils induced by LTB4, demonstrating an IC50 value of 10 μM. medchemexpress.com
| Pathway/Parameter | Cell Type | Value |
|---|---|---|
| LTB4 Receptor Binding (Ki) | Porcine Neutrophil Membranes | 2 µM |
| Calcium Flux Inhibition (IC50) | Human Neutrophils | 7 µM |
| Chemotaxis Inhibition (IC50) | Human Neutrophils | 10 µM |
Comparative Biochemical Activity with Ricinoleic Acid
The biochemical profile of ricinelaidic acid contrasts sharply with its geometric isomer, ricinoleic acid, particularly in their interactions with prostaglandin (B15479496) receptors. These differences are primarily attributed to the configuration of the double bond and underscore the stereospecificity of these receptors.
While ricinoleic acid is a known agonist for the prostaglandin E2 (PGE2) receptors EP3 and EP4, ricinelaidic acid is largely inactive at these sites. nih.govnih.gov Ricinoleic acid activates EP3 and EP4 receptors, which mediates effects such as smooth muscle contraction. nih.govnih.govmedchemexpress.com In contrast, studies have shown that ricinelaidic acid hardly competes with PGE2 for binding to the EP3 receptor and is considered biologically inactive in this context. nih.gov This lack of agonism at EP3 and EP4 receptors is a defining difference between the two isomers. nih.gov
The distinct activities of ricinelaidic acid and ricinoleic acid are a direct result of their different double bond configurations. Ricinoleic acid possesses a cis double bond at the 9-10 carbon position, which creates a kink in the fatty acid chain. Ricinelaidic acid has a trans double bond at the same position, resulting in a more linear molecular shape. youtube.com
This stereochemical difference is critical for receptor binding. The binding pocket of the EP3 and EP4 receptors can accommodate the specific three-dimensional structure of the cis-isomer, ricinoleic acid, allowing it to act as an agonist. nih.gov However, the more linear structure of the trans-isomer, ricinelaidic acid, does not fit correctly into the binding site, preventing receptor activation. nih.gov This demonstrates the high degree of stereoselectivity of the EP3 and EP4 prostaglandin receptors and highlights how a subtle change in molecular geometry can abolish biological activity. nih.gov
| Compound | Double Bond Configuration | Activity at EP3/EP4 Receptors |
|---|---|---|
| Ricinoleic Acid | cis (Z) | Agonist |
| Ricinelaidic Acid | trans (E) | Inactive |
The hydroxyl (-OH) group at the 12th carbon position is a crucial structural feature for the bioactivity of both ricinoleic and ricinelaidic acids. nih.govscielo.br This functional group imparts polarity to the molecule, which influences its physical properties and interactions with biological systems. researchgate.netmdpi.com In studies comparing the effects of various fatty acids on water and electrolyte absorption, hydroxylated fatty acids like ricinoleic acid and ricinelaidic acid were found to be more potent inhibitors than their non-hydroxylated counterparts, such as oleic and elaidic acid. nih.gov Specifically, 12-hydroxystearate was effective, while non-hydroxylated saturated fatty acids were not. nih.gov This suggests that the hydroxyl group is essential for this particular biological effect. While the double bond configuration dictates the specific receptor interactions (e.g., EP3/EP4 agonism), the hydroxyl group appears to be a prerequisite for certain broader biological activities shared by both isomers. nih.gov
Metabolic Fate and Enzymatic Processing in Model Systems
The metabolism of ricinelaidic acid is crucial to understanding its biological activity. This section explores its breakdown through beta-oxidation in microorganisms, its relationship with broader metabolic pathways, and its interactions within key cellular processes.
Truncated Beta-Oxidation Pathways in Microorganisms
The beta-oxidation of ricinelaidic acid's cis-isomer, ricinoleic acid, is well-documented in various microorganisms, particularly yeasts, as a truncated pathway. In organisms like Candida and Sporidiobolus, ricinoleic acid undergoes several cycles of peroxisomal beta-oxidation. researchgate.netnih.govcdnsciencepub.com This process sequentially shortens the fatty acid chain by two-carbon units at a time, involving key enzymes such as acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. researchgate.netcdnsciencepub.com
However, the pathway does not proceed to complete degradation. Instead, it is a truncated process that results in the formation of 4-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form the aromatic compound γ-decalactone. researchgate.net The metabolism of ricinoleic acid to 8-D-hydroxy tetradec-cis-5-enoic acid by other microorganisms has also been reported. nih.gov
Direct studies on the beta-oxidation of ricinelaidic acid itself are limited. However, research comparing the metabolism of other cis and trans fatty acid isomers provides insight. Studies on elaidate (the trans-isomer of oleate) and vaccenate show different metabolic features compared to their cis-counterparts in cell models. mdpi.com Generally, trans double bonds can produce membrane properties more similar to saturated fatty acids than to cis-unsaturated ones, which may influence how they are processed by enzymes. nih.gov While specific rates for ricinelaidic acid are not detailed, the distinct structural properties suggest its processing through beta-oxidation may differ from that of ricinoleic acid.
| Enzyme | Reaction Step | Cellular Location |
|---|---|---|
| Acyl-CoA Oxidase (ACO) | Dehydrogenation of the fatty acyl-CoA | Peroxisome nih.govcdnsciencepub.com |
| Enoyl-CoA Hydratase (ECH) | Hydration of the double bond | Peroxisome/Mitochondria nih.gov |
| Hydroxyacyl-CoA Dehydrogenase (HAD) | Dehydrogenation of the hydroxyacyl-CoA | Peroxisome nih.govcdnsciencepub.com |
| Thiolase | Cleavage to produce acetyl-CoA and a shortened acyl-CoA | Peroxisome nih.gov |
Investigation of Lipid and Amino Acid Metabolism Pathways
Conversely, trans fatty acids, as a class, have been shown to have a profound influence on lipid metabolism, including stimulating the cholesterol synthesis pathway and promoting fat storage in the liver in animal models. nih.gov Perturbations in linoleic acid metabolism and sphingolipid metabolism have been observed in macrophages during bacterial infection, highlighting the dynamic nature of these pathways. rsc.org While these findings relate to other fatty acids, they underscore the potential for ricinelaidic acid to interact with and modulate these central metabolic networks. The precise nature and extent of these interactions for ricinelaidic acid remain an area for further investigation.
Interactions within Cellular Processes (e.g., Cell Signaling, Lipid Transport)
While direct evidence for ricinelaidic acid's role in cellular signaling is sparse, studies on its isomer, ricinoleic acid, provide a valuable reference. In the model organism Saccharomyces cerevisiae (budding yeast), ricinoleic acid has been identified as an inhibitor of Ca2+-signal-mediated cell-cycle regulation. nih.gov It was found to diminish the phosphorylation of the protein Cdc28p, which is induced by calcium signaling. nih.gov
Fatty acids as a class are recognized as significant signaling molecules. mdpi.com Oxidized fatty acids, or oxylipins, have ancient evolutionary origins as signaling molecules and can participate in inter-kingdom communication. mdpi.com They can act as ligands for membrane receptors or as precursors for a wide range of lipid mediators that regulate processes like inflammation and cellular stress. mdpi.com
Regarding lipid transport, the movement of fatty acids across cell membranes is not solely a passive process. Evidence supports the existence of specialized, protein-facilitated transport systems. nih.govmaastrichtuniversity.nl These systems involve membrane proteins, such as the CD36 family of receptors and other fatty acid transporters, that facilitate the uptake of long-chain fatty acids into the cell. nih.govnih.gov Following an external stimulus, these transporters can move from intracellular stores to the plasma membrane to increase fatty acid uptake. maastrichtuniversity.nl Although these are general mechanisms for long-chain fatty acids, the specific transporters and signaling pathways engaged by ricinelaidic acid have not been fully elucidated.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components. For ricinelaidic acid, several chromatographic techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of fatty acids like ricinelaidic acid. researchgate.net To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often employed. researchgate.net Fatty acids can be converted into derivatives with chromophoric groups, making them suitable for analysis with UV detection. researchgate.net For instance, derivatization with 2,4′-dibromoacetophenone allows for sensitive detection at around 256 nm. researchgate.netresearchgate.net
The use of a Diode-Array Detector (DAD) in HPLC offers significant advantages, including the ability to record spectra across a range of wavelengths simultaneously, ensuring optimal detection and peak purity assessment. mdpi.commeasurlabs.com A validated HPLC-DAD method for the related ricinoleic acid used a mobile phase of acetonitrile (B52724) and water (65:35 v/v) with 1.5% phosphoric acid, achieving a retention time of approximately 7.5 minutes. mdpi.comnih.gov Such methods provide the confidence needed for accurate identification and quantification in various, often complex, samples. mdpi.comnih.gov In studies involving multiple fatty acids, HPLC has successfully separated ricinelaidic acid from its cis-isomer, ricinoleic acid, and other saturated and unsaturated fatty acids. researchgate.netresearchgate.netresearchgate.net
Table 1: HPLC Separation of Fatty Acid Standards
| Compound | Retention Time (min) | Notes |
|---|---|---|
| Ricinoleic acid | ~7.5 | Separated from its trans-isomer, ricinelaidic acid. researchgate.netresearchgate.net |
| Ricinelaidic acid | Varies | Separated from ricinoleic acid and other fatty acids. researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Other Fatty Acids | Varies | Includes linolenic, linoleic, palmitic, and stearic acids, among others. researchgate.netresearchgate.net |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is a fundamental technique for analyzing volatile compounds. However, due to their low volatility, fatty acids like ricinelaidic acid require a derivatization step before GC analysis. restek.com This process converts the polar carboxyl group into a more volatile, non-polar derivative. nih.gov
A common derivatization method is esterification to form fatty acid methyl esters (FAMEs), often using a reagent like boron trifluoride (BF₃) in methanol. restek.commdpi.com Another approach is silylation, which uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. restek.com This method can also derivatize hydroxyl groups, which is relevant for hydroxy fatty acids like ricinelaidic acid. restek.comshimadzu.com
Once derivatized, the sample is introduced into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the Mass Spectrometer (MS), which provides detailed structural information and allows for sensitive quantification. mdpi.com GC-MS has been used to check the purity of ricinelaidic acid by analyzing its corresponding methyl ester. orgsyn.org
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with Mass Spectrometry (MS), UPLC-MS becomes a highly powerful tool for the analysis of complex biological samples. nih.gov
For fatty acid analysis, UPLC-MS can separate a wide range of fatty acids, from long-chain to very-long-chain, and allows for their quantification with low limits of detection. nih.gov This technique is particularly advantageous as it often does not require the derivatization step that is essential for GC-MS. shimadzu.com The use of electrospray ionization (ESI) allows for the gentle ionization of the fatty acids before they enter the mass spectrometer. nih.gov UPLC-MS/MS methods have been developed for the quantification of linoleic acid oxides in various matrices, demonstrating the technique's accuracy and precision. mdpi.com
Spectrometric Approaches
Spectrometric methods provide invaluable information about the molecular structure and mass of compounds. For ricinelaidic acid, mass spectrometry and nuclear magnetic resonance spectroscopy are key analytical tools.
Tandem Mass Spectrometry (MS/MS, LC-MS/MS, TOF MS)
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for structural elucidation and quantification. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides a unique fragmentation pattern that can be used to identify the compound.
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. researchgate.net This technique has been instrumental in the analysis of ricinoleic acid-containing triacylglycerols, where different species could be identified based on their fragmentation patterns. researchgate.net The use of different ionization modes, such as electrospray ionization (ESI), can provide complementary information. researchgate.net
Time-of-Flight Mass Spectrometry (TOF-MS) is another type of mass analysis that measures the mass-to-charge ratio of ions based on the time it takes for them to travel through a flight tube. copernicus.org MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) MS is a soft ionization technique often used for the analysis of large biomolecules, but it has also been applied to the rapid analysis of the toxin ricin, which is derived from the same plant as ricinoleic acid. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including fatty acids and their derivatives. aocs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. oxinst.com
For ricinelaidic acid and its derivatives, NMR can confirm the presence of specific functional groups and the stereochemistry of the molecule. hyphadiscovery.com For example, in the related ricinoleic acid, ¹H NMR spectra show characteristic signals for the olefinic protons of the double bond and the methine proton adjacent to the hydroxyl group. rsc.org ¹³C NMR provides information on all the carbon atoms in the molecule, including the carboxylic acid carbon and the carbons of the double bond. spectrabase.comresearchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different protons and between protons and carbons, respectively, which is crucial for the complete structural assignment of novel derivatives. hyphadiscovery.commagritek.com
Table 2: Key Spectroscopic Data for Ricinoleic Acid (as a reference for Ricinelaidic Acid)
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Signals for olefinic protons (δ 5.4-5.6 ppm), methine proton at C-12 (δ 3.4 ppm), and terminal methyl protons (δ 0.87 ppm). rsc.org | rsc.orgchemicalbook.com |
| ¹³C NMR | Signals for carbons of the oxirane ring in epoxidized derivatives (~56.8 ppm). researchgate.net | spectrabase.comresearchgate.net |
| MS/MS | Precursor ion [M-H]⁻ at m/z 297.2435 for ricinoleic acid. nih.gov | nih.govpusan.ac.krglobalauthorid.com |
Method Validation Parameters for Ricinelaidic Acid Analysis
Method validation for ricinelaidic acid, the trans-isomer of ricinoleic acid, follows internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). europa.euich.org Validation demonstrates that an analytical procedure is suitable for its intended purpose. ajpaonline.comslideshare.net The principles and techniques applied are often similar to those used for its cis-isomer, ricinoleic acid, due to their structural similarity. nih.govnih.gov
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. ich.org The range of an analytical method is the interval between the upper and lower concentration levels for which the method has shown suitable precision, accuracy, and linearity. ich.orgglobalresearchonline.net
For the analysis of related fatty acids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques. In a newly validated HPLC with Diode-Array Detection (HPLC-DAD) method for the quantification of ricinoleic acid, linearity was established by constructing analytical curves. nih.gov A minimum of five concentrations are typically recommended to establish a linear relationship. ich.org Research on ricinoleic acid analysis using gas chromatography-time of flight mass spectrometry (GC-TOFMS) after methylation demonstrated good linearity with a correlation coefficient (R²) greater than 0.9997. researchgate.net The establishment of a linear calibration model across a defined range is a fundamental requirement for quantitative analysis. europa.eueuropa.eu
Table 1: Example Linearity Data for Fatty Acid Analysis
| Analytical Technique | Analyte | Calibration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| HPLC-DAD | Ricinoleic Acid | 3.125 - 50 µg/mL | >0.99 | nih.gov |
| GC-TOFMS | Methyl Ricinoleate (B1264116) | Not Specified | >0.9997 | researchgate.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. d-nb.info The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.info These limits are crucial for analyzing trace amounts of ricinelaidic acid.
Different approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. d-nb.info
For instance, in an HPTLC-FLD method developed for ricinoleic acid in rye, the LOD and LOQ were found to be 0.1 mg/kg and 0.4 mg/kg, respectively. nih.gov An HPLC-DAD method for ricinoleic acid reported an LOD of 1.112 µg/mL and an LOQ of 3.37 µg/mL. nih.gov
Table 2: Reported LOD and LOQ Values for Ricinoleic Acid Analysis
| Analytical Technique | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPTLC-FLD | Rye | 0.1 mg/kg | 0.4 mg/kg | nih.gov |
| HPLC-DAD | PLGA Nanocapsules | 1.112 µg/mL | 3.37 µg/mL | nih.gov |
Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. ajpaonline.comasdlib.org For a quantitative method for ricinoleic acid in biopesticides, mean recoveries were between 96.0% and 98.7%. researchgate.net Another study on ricinoleic acid reported recoveries near 100%. nih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.govasdlib.org An HPLC-DAD method for ricinoleic acid showed an intra-assay precision (RSD) of 1.93% and an inter-assay precision of 2.43%. nih.gov
Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, selectivity is demonstrated by the separation of the analyte peak from other components in the sample. nih.goveuropa.eu
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov It provides an indication of its reliability during normal usage.
Table 3: Summary of Validation Parameters for Ricinoleic Acid Analysis (HPLC-DAD Method)
| Parameter | Finding | Acceptance Criteria (Example) | Source |
|---|---|---|---|
| Accuracy (% Recovery) | ~99% | Typically 98-102% | ajpaonline.comnih.gov |
| Precision (Intra-assay RSD) | 1.93% | <7.3% (for 100 ppm) | nih.gov |
| Precision (Inter-assay RSD) | 2.43% | <7.3% (for 100 ppm) | nih.gov |
| Selectivity | Symmetric peak, no interference from blank matrix | No co-eluting peaks at the analyte's retention time | nih.gov |
Sample Preparation and Derivatization Strategies for Complex Matrices
The analysis of ricinelaidic acid from complex matrices such as oils, fats, and biological tissues often requires extensive sample preparation to isolate the analyte and make it suitable for analysis, particularly by gas chromatography (GC). pnas.orgnoaa.gov Liquid chromatography-mass spectrometry (LC-MS) can sometimes analyze free fatty acids directly, but derivatization is often employed to improve performance. nih.govresearchgate.net
A common first step for analyzing ricinelaidic acid present in triglycerides (the form found in oils) is saponification (hydrolysis with a base like sodium hydroxide) to release the free fatty acid. acs.org For GC analysis, the non-volatile fatty acid must be converted into a volatile derivative. noaa.gov The most common derivatization technique is esterification, typically methylation, to form fatty acid methyl esters (FAMEs). researchgate.netnoaa.gov This is often achieved using reagents like boron trifluoride in methanol. noaa.gov
For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the fatty acid, enhancing its detection by UV or fluorescence detectors. nih.govjafs.com.pl For example, 2-naphthoyl chloride has been used as a derivatizing agent for the HPTLC-fluorescence detection of ricinoleic acid. nih.gov Chemical derivatization is a valuable strategy to improve chromatographic behavior and detection sensitivity in LC-MS analysis. researchgate.netnih.gov
Sample cleanup is another critical step to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose, where cartridges (e.g., C18) can selectively retain and then elute the analyte, separating it from other matrix components. researchgate.netnih.gov
Table 4: Common Sample Preparation and Derivatization Techniques for Fatty Acid Analysis
| Step | Technique/Reagent | Purpose | Analytical Method | Source |
|---|---|---|---|---|
| Hydrolysis | Saponification (e.g., with NaOH) | Release free fatty acid from triglycerides | GC, HPLC | acs.org |
| Cleanup | Solid-Phase Extraction (SPE) | Remove matrix interferences | GC, HPLC | researchgate.netnih.gov |
| Derivatization | Methylation (e.g., BF₃/Methanol) | Increase volatility for GC analysis | GC-MS | researchgate.netnoaa.gov |
| Derivatization | 2-Naphthoyl chloride | Add a fluorophore for fluorescence detection | HPTLC-FLD | nih.gov |
Emerging Research Applications in Materials Science and Industrial Biotechnology
Development of Bio-based Lubricants and Additives
Ricinelaidic acid is actively being researched as a foundational component for bio-based lubricants and as an additive to enhance the properties of existing lubricating greases. nih.gov Its molecular structure contributes to good lubricity. mdpi.com
Research has focused on synthesizing derivatives of ricinoleic acid, the cis-isomer of ricinelaidic acid, to create biolubricants with improved thermo-oxidative stability and tribological performance. mdpi.com For instance, a nanocarbon-poly(ricinoleic acid) composite has been synthesized that demonstrates excellent oil-solubility, dispersity, and significantly improved anti-wear performance in base lubricating oil. rsc.org Studies have also explored the use of ricinoleic acid-based ionic liquids as additives in lithium base grease, showing promising friction-reducing and anti-wear properties. nih.gov The development of estolides from ricinoleic acid is another promising avenue, yielding bio-lubricants with favorable viscosity. researchgate.net
Key Research Findings in Bio-based Lubricants:
| Ricinelaidic Acid Derivative/Application | Key Finding | Potential Benefit |
| Nanocarbon-poly(ricinoleic acid) composite | Reduced friction coefficient by 48.1% compared to base oil. rsc.org | Enhanced anti-wear properties and equipment longevity. |
| Ricinoleic acid-based ionic liquid in lithium grease | Showed significant friction-reducing and anti-wear capabilities. nih.gov | Improved performance of industrial and automotive greases. |
| Ricinoleic acid estolides | Favorable viscosity and viscosity index for use as a bio-lubricant. researchgate.net | A sustainable alternative to mineral oil-based lubricants. |
| Chemically modified ricinoleic acid | Improved oxidative stability and low-temperature properties. mdpi.com | Increased lifespan and application range of biolubricants. |
Advanced Coatings and Plasticizer Research
The unique properties of ricinelaidic acid make it a candidate for use in advanced coatings and as a bio-based plasticizer. biosynth.com Its derivatives have been investigated for their ability to improve the flexibility and durability of polymers. researchgate.net
In the realm of plasticizers, which are essential for enhancing the flexibility of materials like PVC, ricinoleic acid-derived esters have been synthesized and tested. researchgate.net These bio-based plasticizers have shown potential to improve the thermal stability and mechanical properties of PVC films when compared to traditional phthalate (B1215562) plasticizers. mdpi.comresearchgate.net For example, a novel plasticizer derived from ricinoleic acid, epoxidized glycidyl (B131873) ester of ricinoleic acetic ester (EGERAE), demonstrated improved thermal stability in PVC blends. mdpi.com
Comparative Properties of Ricinoleic Acid-Based Plasticizers:
| Plasticizer Type | Base Material | Observed Improvement in PVC |
| Epoxidized glycidyl ester of ricinoleic acetic ester (EGERAE) | Ricinoleic Acid | Improved thermal stability. mdpi.com |
| Ricinoleate (B1264116) plasticizer | Ricinoleic Acid | Higher initial degradation temperature and good migration stability. researchgate.net |
| Epoxy benzoylated ricinoleic acid ethylene (B1197577) glycol butyl ether ester | Ricinoleic Acid | Better tensile strength. researchgate.net |
| Epoxy acetylated ricinoleic acid propylene (B89431) glycol methyl ether ester | Ricinoleic Acid | Higher elongation at break. researchgate.net |
Research into Novel Bio-based Polymers and Environmentally Friendly Materials
Ricinelaidic acid is being explored as a monomer for the synthesis of a new generation of bio-polymers, such as polyesters and polyamides. biosynth.comresearchgate.net The presence of both a carboxylic acid and a hydroxyl group in its structure allows it to undergo polymerization reactions. google.com
Research has demonstrated the synthesis of biodegradable unsaturated polyesters using ricinoleic acid as a prime monomer. researchgate.net These polymers have potential applications in the biomedical field. researchgate.net Furthermore, polyanhydrides synthesized from ricinoleic acid half-esters have been shown to be biodegradable and possess desirable properties for use as drug carriers. nih.gov The development of elastomeric materials from ricinoleic acid estolides and other vegetable oil derivatives highlights the move towards creating environmentally friendly materials from renewable resources. google.com
Investigation of Ricinelaidic Acid in Regenerative Medicine Scaffolds
In the field of regenerative medicine, materials that can support tissue growth are crucial. frontiersin.orgmedcraveonline.com While direct research on ricinelaidic acid is emerging, studies on its cis-isomer, ricinoleic acid, highlight its potential. Ricinoleic acid has been incorporated into scaffolds for tissue engineering, demonstrating its utility in creating biocompatible structures. nih.gov
For instance, ricinoleic acid has been used in the fabrication of poly(lactic-co-glycolic acid) (PLGA) scaffolds. In one study, ricinoleic acid-grafted magnesium hydroxide (B78521) was embedded into a porous PLGA scaffold to neutralize acidic byproducts and enhance biocompatibility for kidney tissue regeneration. nih.gov The use of such modified scaffolds, sometimes in combination with other bioactive components, aims to create environments that promote cell growth and tissue repair. nih.govsigmaaldrich.com The development of polymer-based scaffolds is a key area of research in regenerative dentistry and other medical fields. mdpi.com
Biopesticide and Herbicide Research Applications
There is growing interest in the use of fatty acids and their derivatives as environmentally friendly alternatives to synthetic pesticides. researchgate.net Research has indicated that ricinoleic acid and its salts exhibit nematicidal properties against certain plant-parasitic nematodes, positioning it as a potential biopesticide. The fatty acid structure of ricinelaidic acid suggests its potential for formulation into herbicides.
The herbicidal activity of fatty acids often relates to their ability to disrupt cell membranes. umn.edu While specific research on ricinelaidic acid as a herbicide is not extensive, the known antimicrobial and pesticidal properties of its parent compound, ricinoleic acid, suggest a basis for further investigation. girnarindustries.com Ricinoleate, a salt of ricinoleic acid, is noted as a biodegradable pesticide and herbicide. girnarindustries.com
Future Research Directions and Unexplored Avenues
Elucidation of Broader Biological System Interactions
Current knowledge of ricinelaidic acid's biological effects is somewhat limited. While it is known to be the biologically inactive trans isomer of ricinoleic acid in the context of prostaglandin (B15479496) EP3 receptor activation, which is responsible for the laxative and uterine-contracting effects of castor oil, its broader interactions within biological systems are not well-defined. pnas.org Future research should focus on a more comprehensive understanding of how ricinelaidic acid interacts with various cellular and molecular targets. For instance, studies have shown that both ricinoleic and ricinelaidic acids can modulate benzodiazepine (B76468) receptor subtypes in the brain, suggesting a potential role in neuromodulation that warrants further investigation. ebi.ac.uk
Investigations could also explore its effects on other receptor systems, enzymatic activities, and signaling pathways. Its structural similarity to other bioactive lipids suggests potential for a range of currently unknown biological activities. For example, its nematicidal properties against organisms like C. elegans indicate a potential for developing novel, environmentally friendly pesticides. google.com Research in this area could focus on elucidating the specific molecular mechanisms behind this toxicity to nematodes, which could lead to the design of more potent and selective nematicidal agents. google.com
Advanced Catalysis and Sustainable Synthesis Routes
The primary source of ricinelaidic acid is the isomerization of ricinoleic acid, which is obtained from castor oil. biosynth.com Current methods for this transformation, as well as for the synthesis of derivatives like ricinelaidic acid lactone, often rely on multi-step processes and various catalysts. niph.go.jporgsyn.org Future research should aim to develop more efficient, selective, and sustainable catalytic systems for these transformations.
This includes the exploration of novel catalysts, such as advanced Lewis acids or enzymatic catalysts, that can operate under milder conditions with higher yields and selectivity. niph.go.jpmdpi.com For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling reagent has shown promise in lactonization reactions. niph.go.jp Additionally, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds, including ricinelaidic acid lactone, and further optimization of these catalytic systems could lead to more efficient synthetic routes. capes.gov.brcapes.gov.br The development of biocatalytic processes, potentially using engineered enzymes, could offer a greener alternative to traditional chemical synthesis, reducing waste and energy consumption. researchgate.net Improving the efficiency of elaidinization of methyl ricinoleate (B1264116) and subsequent fractional crystallization is another avenue for enhancing the production of pure ricinelaidic acid. researchgate.net
Table 1: Catalytic Methods for Ricinelaidic Acid and its Derivatives
| Catalytic Method | Reactants | Product | Key Features |
| TFBA-mediated cyclization | (+)-Ricinelaidic acid | (+)-Ricinelaidic acid lactone | Utilizes 4-trifluoromethylbenzoic anhydride and a Lewis acid catalyst. niph.go.jp |
| MNBA-mediated cyclization | ω-hydroxycarboxylic acids | Lactones | Employs 2-methyl-6-nitrobenzoic anhydride with nucleophilic catalysts. niph.go.jp |
| Ring-Closing Metathesis (RCM) | Diene precursors | Macrocyclic compounds | A versatile method for forming large rings with high functional group compatibility. capes.gov.br |
| Silver ion-promoted lactonization | Hydroxy-S-(2-pyridyl)carbothioates | Macrolides | A mild method suitable for base-sensitive and unsaturated acid-sensitive substrates. orgsyn.org |
Novel Material Design and Performance Optimization
Ricinelaidic acid's unique molecular structure, featuring a hydroxyl group and a trans double bond, makes it an attractive building block for novel materials. biosynth.com Its ability to form organogels in vegetable oils at low concentrations has been demonstrated, opening up possibilities for its use as a structuring agent in various products. rsc.orgresearchgate.net Future research should focus on designing and synthesizing new polymers, lubricants, coatings, and plasticizers based on ricinelaidic acid. biosynth.com
By controlling the polymerization of ricinelaidic acid, it may be possible to create bioplastics with tailored properties, such as biodegradability and specific mechanical strengths. nih.govrsc.org Its potential as a component in biolubricants and greases is also an area that warrants further exploration, with a focus on optimizing its performance characteristics. rsc.orgjst.go.jp Research into how the trans configuration of the double bond influences the properties of these materials compared to their cis-isomer counterparts will be crucial for targeted material design. biosynth.com For instance, the formation and properties of organogels are highly dependent on factors like concentration and the type of oil used, indicating that performance can be finely tuned. researchgate.net
Comprehensive Metabolomics Studies in Relevant Biological Models
To fully understand the biological implications of ricinelaidic acid, comprehensive metabolomics studies are essential. researchgate.net These studies can provide a detailed picture of how ricinelaidic acid is metabolized in different biological systems and what downstream effects it has on various metabolic pathways. By employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the metabolites produced from ricinelaidic acid in models such as intestinal cell lines (e.g., Caco-2) or in vivo rodent models.
This information will be invaluable for assessing its potential therapeutic or toxicological effects. For example, understanding its metabolic fate in the gut could shed light on its nematicidal activity or other unforeseen biological roles. google.com Metabolomics could also help to identify biomarkers of exposure to ricinelaidic acid and to understand the variability in biological responses observed in different studies. metabolomexchange.org
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Ricinelaidic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves saponification of castor oil derivatives (e.g., ricinoleic acid) under controlled conditions, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., hydroxyl and double bond positions) and gas chromatography-mass spectrometry (GC-MS) for purity assessment . For reproducibility, experimental sections must detail solvent ratios, temperature gradients, and catalyst use, with supplemental data provided for protocols exceeding five compounds .
Q. Which analytical techniques are most reliable for determining Ricinelaidic acid purity, and how are conflicting data resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC) are standard for purity analysis. Discrepancies arise from solvent polarity effects or column degradation; these are mitigated by cross-validating results with differential scanning calorimetry (DSC) to assess melting point consistency . Documentation of instrument calibration and reference standards is critical .
Q. How should researchers design studies to investigate Ricinelaidic acid’s role in lipid metabolism pathways?
- Methodological Answer : Use in vitro models (e.g., hepatocyte cultures) with isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic incorporation. Control groups must account for endogenous lipid interference, and statistical power analysis should determine sample sizes. Data interpretation must distinguish between direct enzymatic activity and secondary metabolic effects .
Q. What are the best practices for standardizing Ricinelaidic acid handling to ensure experimental reproducibility?
- Methodological Answer : Store the compound at –20°C under nitrogen to prevent oxidation. Use glass vials to avoid plasticizer contamination. Safety protocols mandate impermeable gloves (though material compatibility requires case-specific testing) and immediate decontamination of spills with ethanol .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for Ricinelaidic acid across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., solvent carriers like DMSO affecting cell viability). Replicate conflicting studies under standardized conditions, prioritizing parameters such as pH (optimal range: 6.5–7.5 for enzymatic assays) and buffer composition. Use multivariate regression to isolate bioactive contributions .
Q. What experimental designs are optimal for studying Ricinelaidic acid’s stereochemical effects in membrane dynamics?
- Methodological Answer : Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers incorporating Ricinelaidic acid. Compare cis (ricinoleic acid) and trans (ricinelaidic acid) isomers. Validate findings with fluorescence anisotropy to assess membrane fluidity changes .
Q. How can advanced spectroscopic methods resolve ambiguities in Ricinelaidic acid’s structural interactions with proteins?
- Methodological Answer : Use cryo-electron microscopy (cryo-EM) for high-resolution protein-ligand interaction mapping. Supplement with circular dichroism (CD) to monitor secondary structural changes in proteins upon binding. Data interpretation must integrate computational docking simulations (e.g., AutoDock Vina) to validate binding affinities .
Q. What statistical approaches are recommended for analyzing Ricinelaidic acid’s dose-response relationships in complex biological systems?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. For multi-parametric systems (e.g., gene expression arrays), principal component analysis (PCA) reduces dimensionality .
Q. How can researchers validate novel bioassays for Ricinelaidic acid’s anti-inflammatory properties while minimizing off-target effects?
- Methodological Answer : Utilize CRISPR-edited cell lines (e.g., COX-2 knockouts) to confirm target specificity. Pair with cytokine profiling (e.g., ELISA for IL-6/TNF-α) and RNA sequencing to identify downstream pathways. Include positive controls (e.g., indomethacin) and validate findings in ex vivo tissue models .
Guidance for Academic Writing
- Results Section : Present data concisely, avoiding redundant figures. Use SI units and sequential numbering for tables/figures .
- Discussion Section : Link findings to prior work (e.g., ricinoleic acid studies) and explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .
- Citations : Prioritize recent (<3 years), high-impact journals and avoid over-reliance on non-English sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
